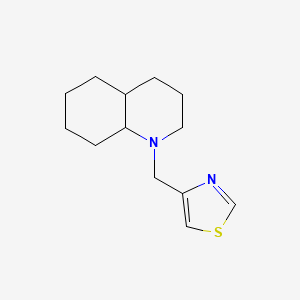
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as EPCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. The compound has also been shown to modulate the activity of various receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter release in the brain. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological effects have been extensively studied. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits a wide range of biological activities, which makes it a versatile tool for studying various molecular targets. However, 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits some toxicity, which may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of research is the development of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one derivatives with improved solubility and bioavailability. Another area of research is the identification of new molecular targets for 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Synthesemethoden
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is the Pictet-Spengler reaction. This method involves the condensation of 2-ethylpiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a Lewis acid catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to obtain 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Wissenschaftliche Forschungsanwendungen
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14-5-3-4-10-19(14)17(21)13-6-8-15-12(11-13)7-9-16(20)18-15/h6,8,11,14H,2-5,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIYSUJKWOVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)



![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
